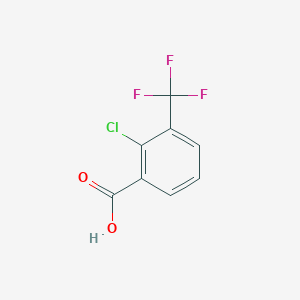

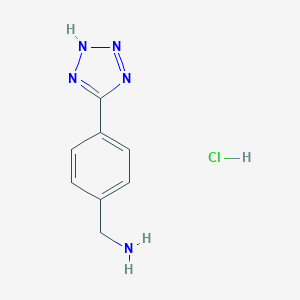

(4-Amino-2-methylphenyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

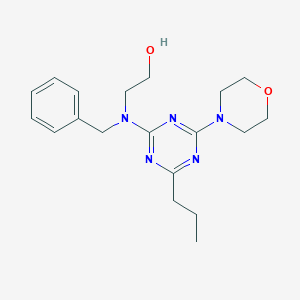

The compound (4-Amino-2-methylphenyl)methanol is a chemical species that can be derived from methylation reactions involving amines and ketones. While the provided papers do not directly discuss this compound, they do provide insights into related chemical reactions and structures that can be informative for understanding the compound .

Synthesis Analysis

The first paper discusses the methylation of amines and ketones using a palladacycle precatalyst with methanol as a reagent . This process could potentially be applied to synthesize (4-Amino-2-methylphenyl)methanol by methylation of the corresponding amine. The chemoselective methylation of 4-aminobenzenesulfonamide was tested, which is structurally similar to (4-Amino-2-methylphenyl)methanol, indicating that similar conditions might be used for its synthesis.

Molecular Structure Analysis

The second paper provides the crystal structure of a related compound, diethyl [(4-nitrophenylamino)(2-hydroxyphenyl)methyl]phosphonate methanol monosolvate . The structure shows the planes of the aromatic groups forming a dihedral angle and the phosphorus atom exhibiting tetrahedral geometry. Although this compound is not (4-Amino-2-methylphenyl)methanol, the analysis of dihedral angles and geometry could be relevant when considering the molecular structure of (4-Amino-2-methylphenyl)methanol.

Chemical Reactions Analysis

The third paper describes the crystal structure of a Schiff base compound that was formed by the condensation reaction of an aldehyde with a primary amine . This reaction type is significant because the synthesis of (4-Amino-2-methylphenyl)methanol could involve similar condensation reactions, albeit with different reactants.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of (4-Amino-2-methylphenyl)methanol, the methods and analyses described in the papers could be applied to this compound. For instance, the crystallography techniques used in the second and third papers could be employed to determine the crystal structure of (4-Amino-2-methylphenyl)methanol, which in turn would provide information about its physical properties . The use of methanol as a solvent and reagent in the first paper also suggests that (4-Amino-2-methylphenyl)methanol might be soluble in methanol, which is a physical property .

Applications De Recherche Scientifique

Direct N-Monomethylation of Aromatic Primary Amines

A study by Li et al. (2012) presents a method for the direct N-monomethylation of aromatic primary amines using methanol as a methylating agent. This approach, characterized by low catalyst loading and excellent selectivities, highlights the compound's role in creating environmentally friendly synthetic routes. The broad substrate scope of this reaction underscores its potential for diverse chemical synthesis applications (Feng Li, Jianjiang Xie, Haixia Shan, Chunlou Sun, Lin Chen, 2012).

Shape-Selective Methylation

Research by Shen, Sun, and Song (2000) explores the methylation of 4-methylbiphenyl with methanol over modified zeolite catalysts, emphasizing the shape-selective synthesis of 4,4′-dimethylbiphenyl. This work underscores the significance of catalyst modification in enhancing product selectivity, thereby demonstrating the compound's role in the targeted synthesis of specific organic molecules (Jian-Ping Shen, Lu Sun, Chunshan Song, 2000).

Catalytic Applications in Alcohol Oxidation

A study by Alexandru et al. (2014) highlights the use of a dinuclear μ-chlorido-bridged manganese(II) complex in the catalytic oxidation of secondary alcohols to ketones using methanol. This research illustrates the compound's utility in catalysis, particularly in enhancing the efficiency and selectivity of oxidation reactions in solvent-free conditions (M. Alexandru, M. Cazacu, Adina Arvinte, Sergiu Shova, C. Turta, B. Simionescu, A. Dobrov, E. C. Alegria, L. Martins, A. Pombeiro, V. Arion, 2014).

Synthesis of Multi-Substituted Arenes

Sun, Sun, and Rao (2014) report on the synthesis of multi-substituted arenes through palladium-catalyzed C-H halogenation, showcasing the compound's role in achieving high yields, better selectivity, and higher chemical diversity compared to traditional methods. This study exemplifies the compound's contribution to creating complex organic structures efficiently and selectively (Xiuyun Sun, Yong-Hui Sun, Yu Rao, 2014).

Methanol as a Sustainable C1 Source

Choi and Hong (2018) explore the use of methanol for C1 functionalization of primary amines, including N-formylation and N-methylation. This research demonstrates methanol's potential as a sustainable source for chemical synthesis, offering an eco-friendly alternative for amine functionalization with moderate to excellent yields. The study's focus on the mechanistic aspects further elucidates the versatility of methanol in synthetic chemistry applications (Geunho Choi, S. Hong, 2018).

Safety And Hazards

Propriétés

IUPAC Name |

(4-amino-2-methylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-8(9)3-2-7(6)5-10/h2-4,10H,5,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLYWPKCBRSMIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495439 |

Source

|

| Record name | (4-Amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Amino-2-methylphenyl)methanol | |

CAS RN |

63405-88-9 |

Source

|

| Record name | (4-Amino-2-methylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B151588.png)

![(4-(2-Phenyl-1H-benzo[d]imidazol-1-yl)phenyl)boronic acid](/img/structure/B151611.png)